molecular formula C12H8N2OS B5552523 N-(3-cyanothiophen-2-yl)benzamide CAS No. 55654-17-6

N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B5552523
CAS No.: 55654-17-6
M. Wt: 228.27 g/mol
InChI Key: UYXFBYOJMQUYNV-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)benzamide is a chemical compound offered for research and development purposes. It belongs to a class of heterocyclic amides based on a 2-aminothiophene-3-carbonitrile scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . Similar compounds within this chemical family have been synthesized and investigated for significant antioxidant and antimicrobial properties . For instance, a closely related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was shown to exhibit moderate antioxidant activity in an ABTS assay and demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts like Candida glabrata and Candida krusei . Other studies on compounds sharing the (3-cyanothiophen-2-yl)amido moiety have also reported antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The core structure of these molecules allows for interactions with biological targets, and their crystal packing is often stabilized by intermolecular hydrogen bonds, which can be characterized through techniques like X-ray crystallography . Researchers value this compound and its analogs as key intermediates or target molecules in the exploration of new pharmaceutical agents and for structure-activity relationship (SAR) studies. This compound is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXFBYOJMQUYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305699
Record name N-(3-Cyano-2-thienyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55654-17-6
Record name N-(3-Cyano-2-thienyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55654-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Cyano-2-thienyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Pathways of N 3 Cyanothiophen 2 Yl Benzamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of N-(3-cyanothiophen-2-yl)benzamide reveals a logical disconnection at the amide bond. This primary disconnection points to two key precursors: 2-aminothiophene-3-carbonitrile (B183302) and an activated benzoic acid derivative, typically benzoyl chloride . This approach simplifies the synthesis into two main challenges: the formation of the substituted thiophene (B33073) ring and the subsequent acylation of the amino group.

Therefore, the key precursors for the synthesis of this compound can be summarized as:

Final Product Primary Disconnection Key Precursors Further Disconnection Basic Starting Materials
This compoundAmide bond2-Aminothiophene-3-carbonitrile and Benzoyl chlorideThiophene ringCarbonyl compound, Malononitrile, Elemental Sulfur, Benzoic acid

This analysis provides a clear roadmap for the synthesis, breaking down the complex target molecule into readily available or synthetically accessible starting materials.

Classical Synthetic Approaches to this compound and its Core Fragments

The classical synthesis of this compound and its constituent parts relies on well-established and widely used organic reactions.

N-Acylation Reactions for Benzamide (B126) Moiety Formation

The formation of the benzamide linkage is a straightforward N-acylation reaction. The most common method involves the reaction of 2-aminothiophene-3-carbonitrile with benzoyl chloride. nih.govacs.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction's efficiency and yield.

A study describes the synthesis of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile was reacted with 2-(thiophen-2-yl)acetyl chloride in tetrahydrofuran (B95107) (THF). nih.govacs.org The reaction was stirred for 15 hours at room temperature, and the product was isolated after filtration and washing. nih.gov This method, often a variation of the Schotten-Baumann reaction, is a reliable way to form the amide bond. researchgate.netijirset.com

The general reaction is as follows:

2-Aminothiophene-3-carbonitrile + Benzoyl chloride → this compound + HCl

Commonly used bases include pyridine (B92270), triethylamine (B128534), or an excess of the starting amine itself. The reaction is often performed in aprotic solvents like THF, dichloromethane, or acetonitrile (B52724) to avoid hydrolysis of the acyl chloride.

Construction of the 2-Aminothiophene-3-carbonitrile Core

The synthesis of the 2-aminothiophene-3-carbonitrile core is most famously achieved through the Gewald reaction . researchgate.netarkat-usa.orgorganic-chemistry.orgwikipedia.org This powerful one-pot, multi-component reaction combines a carbonyl compound (an aldehyde or ketone), a nitrile with an α-methylene group (such as malononitrile), and elemental sulfur in the presence of a basic catalyst. researchgate.netorganic-chemistry.orgwikipedia.org

The mechanism of the Gewald reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile. arkat-usa.orgwikipedia.org This intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction allows for the synthesis of a wide variety of substituted 2-aminothiophenes by simply changing the starting carbonyl compound. arkat-usa.org For the synthesis of the parent 2-aminothiophene-3-carbonitrile, glyoxal (B1671930) or a protected form of glyoxal would be the required carbonyl component.

Various modifications and improvements to the Gewald reaction have been reported, including the use of microwave irradiation to accelerate the reaction and improve yields, as well as the use of different catalysts and solvent-free conditions. researchgate.netwikipedia.orgresearchgate.net

Multi-Component Reactions for Cyanothiophene Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby saving time and resources. tandfonline.comtcichemicals.com The Gewald reaction itself is a prime example of a three-component reaction used for the synthesis of the 2-aminothiophene-3-carbonitrile core. researchgate.netnih.gov

Beyond the Gewald reaction, other MCRs have been developed for the synthesis of thiophene derivatives. tandfonline.com These reactions often involve different starting materials and catalysts, offering alternative routes to the cyanothiophene scaffold. For instance, some MCRs might utilize isothiocyanates or other sulfur-containing reagents in place of elemental sulfur. The development of novel MCRs remains an active area of research, driven by the desire for more efficient and environmentally friendly synthetic methods. tandfonline.com

Modern and Green Chemistry Methodologies in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of modern catalytic strategies for the synthesis of this compound and related compounds.

Catalytic Strategies (e.g., Palladium- or Iridium-catalyzed) for Thiophene-Benzamide Coupling

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. While the direct coupling of a thiophene to a benzamide in an intermolecular fashion to form this compound is not extensively documented, related palladium- and iridium-catalyzed reactions provide a strong basis for its feasibility.

Palladium-catalyzed amidation reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. These reactions typically involve the coupling of an aryl halide or triflate with an amide. In the context of this compound synthesis, this could involve the coupling of a 2-halothiophene-3-carbonitrile with benzamide or, conversely, the coupling of 3-cyanothiophen-2-amine with a benzoic acid derivative. Palladium catalysts, in conjunction with specialized phosphine (B1218219) ligands, have shown high efficiency in these types of transformations. nih.govmit.edu For example, palladium catalysts have been successfully used for the synthesis of N-aryl benzimidazoles and N-aryl carbamates. mit.edunih.gov

Iridium-catalyzed C-H amidation reactions have also emerged as a promising strategy. These reactions allow for the direct formation of a C-N bond by activating a C-H bond of a heterocycle and reacting it with an amide or a precursor. nih.govacs.org Iridium catalysts have been shown to be effective for the directed amidation of aromatic compounds and the enantioselective amidation of C(sp3)-H bonds. nih.govacs.org The application of iridium catalysis could potentially offer a more atom-economical route to this compound by avoiding the need for pre-functionalized thiophene starting materials. Iridium(I) complexes are known to be highly active catalysts for various transformations, including hydrogen isotope exchange on N-heterocycles. acs.org

Microwave-Assisted and Sonochemical Approaches for this compound Synthesis

The formation of this compound typically involves the acylation of 2-amino-3-cyanothiophene. The synthesis of this key precursor can be significantly accelerated and improved by employing microwave irradiation and sonochemistry, which are considered green chemistry techniques.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govcapes.gov.br The synthesis of the 2-aminothiophene core, a necessary precursor, is well-documented using the Gewald reaction. Microwave irradiation has been successfully applied to this multi-component reaction of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. nih.govrsc.org

For instance, a solvent-free microwave-assisted approach for the synthesis of amides from esters and amines has been shown to reduce reaction times from 24 hours to just 45 minutes, with yields often exceeding 80%. rsc.org While a direct microwave-assisted synthesis of this compound from 2-amino-3-cyanothiophene and benzoyl chloride (or a benzoic acid derivative) is not extensively reported, the principles of MAOS for amide bond formation are directly applicable. nih.govcapes.gov.br A hypothetical microwave-assisted synthesis could involve the reaction of 2-amino-3-cyanothiophene with a benzoic acid derivative in the presence of a suitable coupling agent and a microwave-transparent solvent.

Sonochemical Approaches:

Sonochemistry harnesses the energy of ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. wikipedia.org This process creates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. wikipedia.org The Gewald synthesis of 2-aminothiophenes has been effectively conducted under ultrasonic conditions, often at ambient temperature and in shorter reaction times than traditional methods. jocpr.comresearchgate.net

One study demonstrated the synthesis of 2-aminothiophenes in moderate to high yields using a catalytic amount of 1,4-diazabicyclooctane (DABCO) in polyethylene (B3416737) glycol (PEG-200) as a recyclable solvent under sonication. jocpr.com Another report highlights a solventless, ultrasound-assisted Gewald reaction, further enhancing the green credentials of the synthesis. researchgate.net Following the sonochemical synthesis of the 2-amino-3-cyanothiophene precursor, its acylation to this compound would proceed as a subsequent step. The use of ultrasound in the acylation step itself could also be explored to potentially enhance the reaction rate and yield.

Method Key Features Typical Reaction Time Advantages
Microwave-Assisted Rapid heating, pressurized reactions possible. nih.govMinutes to hours. rsc.orgReduced reaction time, higher yields, cleaner products. nih.govrsc.org
Sonochemical Acoustic cavitation, localized high temperatures and pressures. wikipedia.org20-80 minutes for precursor synthesis. researchgate.netMild reaction conditions, good yields, environmentally benign. jocpr.comresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The synthesis of this compound via the acylation of 2-amino-3-cyanothiophene is amenable to optimization to maximize the yield and purity of the product. Key parameters that can be adjusted include the choice of acylating agent, catalyst, solvent, temperature, and reaction time.

Catalyst and Solvent Selection: The choice of base is crucial in the acylation of the weakly nucleophilic 2-amino-3-cyanothiophene. While organic bases like triethylamine or pyridine are common, stronger, non-nucleophilic bases might be required to achieve high conversion. The solvent also plays a significant role; polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (THF) are often employed to ensure the solubility of the reactants. acs.org In some cases, solvent-free conditions, particularly with microwave assistance, can lead to excellent results. nih.gov

Temperature and Reaction Time: Conventional heating methods may require prolonged reaction times at elevated temperatures. However, this can lead to the formation of byproducts. Continuous flow reactors offer precise control over reaction temperature and time, which can be optimized to achieve high yields. researchgate.net For instance, lowering the acylation temperature in a continuous flow system from 25 °C to -40 °C has been shown to significantly improve yields in some reactions. researchgate.net

Acylating Agent: While benzoyl chloride is a common acylating agent, the use of benzoic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC) can offer milder reaction conditions and avoid the formation of hydrochloride byproducts. mdpi.com

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the interplay of these parameters and identify the optimal conditions for the synthesis.

Parameter Options Impact on Yield and Purity
Catalyst Triethylamine, Pyridine, DMAP, DCC, CDI. mdpi.comInfluences reaction rate and can minimize side reactions.
Solvent Toluene, THF, DMF, DMSO, Acetonitrile. acs.orgresearchgate.netAffects solubility of reactants and reaction kinetics.
Temperature -40°C to 100°C. acs.orgresearchgate.netLower temperatures can increase selectivity; higher temperatures increase reaction rate.
Reaction Time Minutes (microwave) to hours (conventional). rsc.orgresearchgate.netOptimization is key to ensure complete conversion without product degradation.

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound are critical steps to obtain a product of high purity, which is essential for its intended applications. While simple crystallization can be effective, more advanced techniques are often necessary to remove closely related impurities. researchgate.net

Flash Chromatography: This is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica (B1680970) gel), significantly reducing the separation time compared to traditional gravity chromatography. rochester.eduorgsyn.org For amide compounds, a common eluent system is a gradient of hexane (B92381) and ethyl acetate. rochester.edu For more polar amides, systems like methylene chloride/methanol (B129727) may be employed. rochester.edu The choice of solvent system is guided by thin-layer chromatography (TLC) to achieve optimal separation.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity samples, preparative HPLC is the method of choice. lcms.czrsc.org It operates on the same principles as analytical HPLC but uses larger columns to handle larger quantities of material. Reversed-phase chromatography, with a C18 column and a mobile phase typically consisting of a mixture of water and acetonitrile or methanol (often with a modifier like trifluoroacetic acid), is commonly used for the purification of amides. researchgate.netrsc.org

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus eliminating irreversible adsorption of the sample. nih.govresearchgate.net It is particularly useful for the separation of complex mixtures and has been successfully applied to the purification of amides from natural product extracts. nih.govresearchgate.net The selection of a suitable biphasic solvent system is crucial for a successful separation.

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity of this compound.

Technique Stationary Phase Mobile Phase (Typical) Best For
Flash Chromatography Silica Gel. rochester.eduHexane/Ethyl Acetate gradient. rochester.eduRoutine purification of gram-scale quantities.
Preparative HPLC C18-functionalized silica. rsc.orgAcetonitrile/Water gradient. rsc.orgHigh-purity isolation of small to medium quantities.
Counter-Current Chromatography Liquid. nih.govBiphasic solvent system (e.g., petroleum ether/ethyl acetate/methanol/water). nih.govSeparation of complex mixtures, avoiding solid supports.

Reactivity, Chemical Transformations, and Reaction Mechanisms of N 3 Cyanothiophen 2 Yl Benzamide

Reactivity of the Thiophene (B33073) Ring in N-(3-cyanothiophen-2-yl)benzamide

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its reactivity in this compound is modulated by the electronic effects of the substituents at the C2 and C3 positions.

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

The thiophene core of this compound has two unsubstituted positions available for electrophilic aromatic substitution: C4 and C5. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.

The Benzamido Group (-NHCOPh) at C2: The amide group is an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiophene ring. It is an ortho, para-director. In this case, it would direct incoming electrophiles to the C3 and C5 positions. Since the C3 position is already substituted, this group strongly activates the C5 position for electrophilic attack.

The Cyano Group (-CN) at C3: The cyano group is a deactivating group due to its electron-withdrawing nature through both inductive and resonance effects. It acts as a meta-director. Relative to its position at C3, it would direct incoming electrophiles to the C5 position.

Therefore, both the activating benzamido group and the deactivating cyano group work in concert to direct electrophilic substitution to the C5 position of the thiophene ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to occur selectively at this site. For instance, halogenation of electron-rich thiophenes is often achieved under mild conditions using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).

Annulation and Fusion Reactions Involving the Thiophene Core

The adjacent amino and cyano functionalities in the precursor molecule, 2-amino-3-cyanothiophene, and by extension the 2-benzamido derivative, serve as a versatile platform for the construction of fused heterocyclic rings. These annulation reactions are fundamental in medicinal chemistry for creating novel scaffolds like thienopyrimidines and thienopyridines. umich.edunih.gov

Thieno[2,3-d]pyrimidine Synthesis: One of the most common transformations is the cyclization to form thieno[2,3-d]pyrimidines. This typically involves the reaction of the 2-amino-3-cyanothiophene scaffold with various one-carbon electrophiles. For instance, heating with formamide (B127407) or triethyl orthoformate followed by treatment with an amine (like hydrazine) leads to the formation of a fused pyrimidine (B1678525) ring. mdpi.comresearchgate.net The amide nitrogen of this compound can also participate in these cyclizations, often after initial hydrolysis or under specific reaction conditions that facilitate intramolecular attack on the cyano group or a derivative thereof. The cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base is a known method to produce 4-oxothieno[2,3-d]pyrimidines. nih.gov

Thieno[2,3-b]pyridine Synthesis: The thiophene core can also be fused with a pyridine (B92270) ring to yield thieno[2,3-b]pyridines. These syntheses often start with 2-amino-3-cyanothiophenes and involve condensation with a 1,3-dicarbonyl compound or its equivalent. For example, reaction with ethyl acetoacetate (B1235776) or ethyl aminocrotonate can lead to the formation of the fused pyridine ring through a cyclocondensation mechanism. nih.govresearchgate.net A decrease in adenosine (B11128) A1 receptor affinity has been noted when amino-3,5-dicyanopyridine precursors undergo intramolecular cyclization to form thieno[2,3-b]pyridines. nih.gov

Starting Material TypeReagent(s)Fused ProductReference
2-Amino-3-cyanothiopheneFormamide or Triethyl Orthoformate/HydrazineThieno[2,3-d]pyrimidine mdpi.comresearchgate.net
2-Acylamino-3-carboxamidothiopheneBase4-Oxo-thieno[2,3-d]pyrimidine nih.gov
2-Amino-3-cyanothiopheneEthyl Aminocrotonate/NaOEtEthyl 4-aminothieno[2,3-b]pyridine-5-carboxylate researchgate.net
2-Amino-3-cyanothiopheneα-haloketones or α-halonitrilesSubstituted thieno[2,3-b]pyridines nih.gov

Transformations Involving the Cyano Group of this compound

The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions, providing pathways to other important functionalities.

Hydrolysis and Derivatization Pathways of the Nitrile Functionality

The hydrolysis of the nitrile group in this compound can yield either a carboxamide or a carboxylic acid, depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with an aqueous acid (e.g., HCl or H₂SO₄) will hydrolyze the nitrile. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The initial product is an imidic acid tautomer, which rearranges to a primary amide: N-(2-benzamido-3-carbamoylthiophen-2-yl)benzamide. Under more vigorous conditions, this intermediate amide can be further hydrolyzed to the corresponding carboxylic acid, yielding 2-benzamidothiophene-3-carboxylic acid. tohoku.ac.jplibretexts.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH) at elevated temperatures also hydrolyzes the nitrile. The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The initial product is the salt of the carboxylic acid (a carboxylate). Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the 2-benzamidothiophene-3-carboxylic acid. tohoku.ac.jp

The cyano group is also a key participant in derivatization through cyclization reactions, as noted in Section 3.1.2, reacting with the adjacent amino or amido group to form fused heterocycles. mdpi.com

Reduction Reactions of the Cyano Group

The cyano group can be reduced to a primary amine (an aminomethyl group), which is a valuable functional group for further synthetic modifications.

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This reaction would convert the cyano group into an aminomethyl group, yielding N-(3-(aminomethyl)thiophen-2-yl)benzamide.

Chemical Reduction: Powerful hydride-donating reagents, most commonly lithium aluminum hydride (LiAlH₄), are effective for reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and liberate the amine product. This would also result in the formation of N-(3-(aminomethyl)thiophen-2-yl)benzamide. It is important to note that LiAlH₄ will also reduce the amide carbonyl group (see Section 3.3).

Reactions of the Amide Linkage in this compound

The benzamide (B126) linkage (-NH-CO-) is a stable functional group but can undergo specific transformations under certain conditions, primarily hydrolysis and reduction.

Amide Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions, typically requiring more forcing conditions than nitrile hydrolysis.

Acidic Hydrolysis: Heating with a strong acid (e.g., aqueous HCl) will break the amide bond, yielding 2-amino-3-cyanothiophene and benzoic acid.

Basic Hydrolysis: Heating with a strong base (e.g., aqueous NaOH) will also cleave the amide bond, producing 2-amino-3-cyanothiophene and the sodium salt of benzoic acid (sodium benzoate).

Amide Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-). The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). Treatment of this compound with LiAlH₄ would reduce both the amide carbonyl and the cyano group, yielding N-(3-(aminomethyl)thiophen-2-yl)benzylamine. The reaction involves the initial formation of an aluminum-oxygen complex, followed by elimination to form an iminium ion, which is then further reduced by another hydride equivalent.

Stability Studies and Hydrolytic Cleavage Mechanisms

Specific experimental stability and hydrolytic cleavage studies for this compound are not extensively detailed in the available literature. However, the general principles of amide chemistry provide a framework for understanding its likely behavior. Amide bonds are known to be kinetically very stable. libretexts.org Their hydrolysis, the cleavage of the amide (N-C=O) bond by water, is thermodynamically favorable but proceeds extremely slowly under neutral pH conditions. libretexts.org

The cleavage is typically achieved under acidic or basic conditions. The acid-catalyzed hydrolysis mechanism is a well-established process. youtube.com It involves:

Protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nitrogen atom's lone pair is involved in resonance and is therefore not basic. youtube.com

Nucleophilic attack on the protonated carbonyl carbon by a water molecule.

A proton transfer from the attacking water molecule to the nitrogen atom, converting the amino group into a better leaving group (an ammonium (B1175870) group).

Elimination of the amine leaving group, facilitated by the collapse of the tetrahedral intermediate and reformation of the carbonyl double bond.

Deprotonation of the newly formed carbonyl to yield the final carboxylic acid product (in this case, benzoic acid) and an ammonium ion (2-amino-3-cyanothiophenium). youtube.com

Due to the protonation of the resulting amine, this reaction is generally not reversible. youtube.com While this describes the fundamental pathway, the electronic effects of the cyano-substituted thiophene ring would influence the precise kinetics of hydrolysis for this compound.

N-Functionalization and Acylation Processes of the Amide Nitrogen

While studies on the further functionalization of the pre-formed amide nitrogen in this compound are scarce, the formation of the compound itself via N-acylation of 2-amino-3-cyanothiophene is a key chemical transformation. Research on analogous compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, provides a clear and representative synthetic route. nih.gov

This process is typically a two-step reaction:

Activation of the Carboxylic Acid: The carboxylic acid (e.g., 2-(thiophen-2-yl)acetic acid) is first activated to create a more reactive acylating agent. A common method is the conversion of the acid to its corresponding acyl chloride using thionyl chloride. nih.gov

N-Acylation: The resulting acyl chloride is then reacted with 2-amino-3-cyanothiophene. The reaction is carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) and in the presence of a base, such as triethylamine (B128534), which acts as a scavenger for the HCl generated during the reaction. nih.gov

The synthesis of the acetamide (B32628) analog serves as an excellent model for the N-acylation process that would produce this compound, where benzoyl chloride would be used as the acylating agent.

Table 1: Representative N-Acylation for the Synthesis of a N-(3-cyanothiophen-2-yl)amide Analog nih.gov
Reactant 1Reactant 2BaseSolventProductYield
2-aminothiophene-3-carbonitrile (B183302)2-(thiophen-2-yl)acetyl chlorideTriethylamineTHFN-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide58%

Beyond acylation, other N-functionalizations on the 2-aminothiophene core, such as N-alkylation, have been noted as being notoriously difficult to achieve under mild conditions, often requiring forcing conditions. rsc.org

Mechanistic Investigations of this compound Transformations

Mechanistic investigations into the transformations of this compound are primarily understood through the lens of its synthesis and by computational studies on closely related structures.

The mechanism for the N-acylation reaction described previously is a nucleophilic acyl substitution. The nitrogen atom of the 2-amino group on the thiophene ring acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base subsequently deprotonates the nitrogen, yielding the final, stable amide product. nih.gov

Computational chemistry provides deeper mechanistic insights. For the analogous compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, investigations using Density Functional Theory (DFT) have been performed. nih.gov Such studies analyze the molecule's ground-state geometry, electronic structure, and molecular orbitals (e.g., HOMO and LUMO) to identify regions susceptible to electrophilic and nucleophilic attack, thereby explaining its reactivity patterns. nih.gov For instance, theoretical examinations of related benzamide structures have been used to calculate HOMO-LUMO gaps and electrostatic potential maps to predict stability.

Furthermore, computational models have been employed to explore the mechanisms of amide bond hydrolysis in detail. In one study on a model bicyclic amide, an intramolecular nucleophilic attack by a nearby nitrogen atom was identified as the most favorable pathway for cleavage, a mechanism that could be relevant for enzymes that utilize an N-nucleophile. nih.govresearchgate.net These types of in-silico investigations are invaluable for understanding the intricate pathways of transformations involving complex amides.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of N 3 Cyanothiophen 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is an indispensable tool for determining the precise structure of N-(3-cyanothiophen-2-yl)benzamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assignment of protons and carbons and the elucidation of through-bond and through-space correlations.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the benzoyl and 3-cyanothiophen-2-yl moieties.

In the ¹H NMR spectrum, the protons of the benzoyl ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the carbonyl group are expected to be deshielded due to the electron-withdrawing nature of the carbonyl group and would resonate at a lower field compared to the meta and para protons. The protons on the thiophene (B33073) ring are also found in the aromatic region. The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide is characteristically found at a low field (around 165 ppm). The carbon atoms of the benzoyl and thiophene rings would have distinct chemical shifts based on their electronic environment. The cyano group carbon (C≡N) is expected to resonate in the region of 115-120 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on data from analogous compounds.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Amide N-H8.5 - 9.5br s
Benzoyl H (ortho)7.8 - 8.2d
Benzoyl H (meta, para)7.4 - 7.7m
Thiophene H-47.0 - 7.3d
Thiophene H-57.5 - 7.8d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on data from analogous compounds.

CarbonPredicted Chemical Shift (ppm)
C=O (Amide)164 - 168
Benzoyl C (ipso)130 - 135
Benzoyl C (ortho)127 - 130
Benzoyl C (meta)128 - 132
Benzoyl C (para)131 - 134
Thiophene C-2140 - 145
Thiophene C-3110 - 115
Thiophene C-4125 - 130
Thiophene C-5130 - 135
C≡N115 - 120

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the benzoyl and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the benzoyl and cyanothiophene moieties, for instance, by observing a correlation between the amide proton and the carbonyl carbon, as well as with carbons in the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and the relative orientation of the two ring systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show a strong absorption band for the N-H stretching vibration of the amide group, typically in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) will produce a very strong and sharp peak around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1550-1600 cm⁻¹. A key feature will be the C≡N stretching vibration of the cyano group, which gives rise to a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. nih.govresearchgate.net The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C≡N stretch and the aromatic ring vibrations often produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound This table is based on data from analogous compounds. nih.govnih.gov

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)
N-HStretching3200 - 3400StrongMedium
C-H (Aromatic)Stretching3000 - 3100MediumStrong
C≡NStretching2220 - 2260Medium, SharpStrong
C=O (Amide I)Stretching1650 - 1680Very StrongMedium
N-H (Amide II)Bending1550 - 1600StrongWeak
C=C (Aromatic)Stretching1400 - 1600Medium-StrongStrong

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of this compound, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity.

For this compound, the fragmentation is expected to occur at the amide bond, which is a common fragmentation pathway for benzamide (B126) derivatives. This would lead to the formation of characteristic fragment ions corresponding to the benzoyl cation and the 2-amino-3-cyanothiophene radical cation or related fragments. Other potential fragmentations include the loss of CO and the fragmentation of the thiophene ring.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table is based on predicted fragmentation patterns.

m/zProposed Fragment
242[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
137[C₅H₃N₂S]⁺ (2-amino-3-cyanothiophene cation)
77[C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

No published data available.

No published data available.

No published data available.

Computational and Theoretical Investigations of N 3 Cyanothiophen 2 Yl Benzamide

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. For N-(3-cyanothiophen-2-yl)benzamide, these methods elucidate the distribution of electrons and predict the molecule's stability and reactive sites.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. dntb.gov.ua By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex molecules like this compound.

In a detailed study of the closely related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , calculations were performed using the B3LYP exchange-correlation functional with the 6-311++G(d,p) basis set to determine its ground-state optimized geometry and electronic properties. dntb.gov.uanih.gov Such calculations yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / 2η.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting how they will interact. nih.govacademie-sciences.frnih.gov

Table 1. Calculated Quantum Chemical Reactivity Descriptors for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. dntb.gov.uanih.gov
ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.81
LUMO EnergyELUMO-1.87
Energy GapΔE4.94
Ionization PotentialI6.81
Electron AffinityA1.87
Chemical Hardnessη2.47
Chemical Potentialμ-4.34
Electrophilicity Indexω3.81

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide higher accuracy for electronic structure determination. Although detailed ab initio studies specifically on this compound are not prominent in the literature, these methods are valuable for benchmarking the results obtained from DFT. For components like the thiophene (B33073) ring, ab initio calculations have been used to study interactions with other molecules, confirming their utility in providing precise electronic information. For the broader class of benzamide (B126) derivatives, DFT remains the more commonly reported method due to its efficient handling of larger molecular systems. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them.

A key technique in this analysis is the Potential Energy Surface (PES) scan . q-chem.com This computational procedure involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. researchgate.netresearchgate.net Plotting the energy at each step creates a profile that reveals the lowest-energy (most stable) conformers and the rotational energy barriers.

For this compound, a critical dihedral angle would be the one describing the twist between the benzoyl group and the cyanothiophene ring. In a crystallographic and computational study of the related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , the molecule was found to be non-planar, with a significant dihedral angle of 74.27(10)° between the two heterocyclic rings. nih.gov Similarly, in another benzamide derivative, the dihedral angles between the central amide fragment and the adjacent benzene (B151609) rings were found to be 71.76° and 24.29°, highlighting the twisted nature of these molecules. nih.gov A PES scan for this compound would similarly map the energy landscape associated with the rotation around the C-N amide bond, identifying the most probable conformation in the gas phase or in solution.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent. researchgate.net

MD simulations are particularly useful for understanding how a molecule like this compound behaves in a biological or chemical environment. For instance, simulations can reveal:

Solvent Effects: How water or other solvent molecules arrange themselves around the solute and influence its conformation and stability. academie-sciences.fr

Binding Interactions: How the molecule might bind to a biological target, like an enzyme active site. The simulation can show the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain it. nih.govnih.gov

Conformational Flexibility: The range of shapes the molecule can adopt at a given temperature, which is crucial for its function.

Studies on other benzamide derivatives have successfully used MD simulations to investigate their binding stability with protein targets and to understand the intermolecular forces at play. nih.govresearchgate.net Such simulations, typically running for nanoseconds or longer, provide a crucial link between the static optimized structure and the dynamic reality of the molecule in solution. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the synthesized structure. DFT calculations are routinely used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra.

For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , researchers have performed such comparisons. nih.gov They calculated the vibrational frequencies using DFT and found good agreement with the experimental FT-IR spectrum. Key vibrational bands, such as the N-H stretch, the C=O stretch (Amide I band), and the characteristic C≡N stretch of the nitrile group, were identified and matched. This process helps in the definitive assignment of complex experimental spectra.

Table 2. Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov
Vibrational ModeExperimental FT-IR (cm-1)Calculated (DFT) (cm-1)
N-H stretch32623409
C≡N stretch22222234
C=O stretch (Amide I)16881711

Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and the gas-phase nature of the calculation; scaling factors are typically applied for better comparison.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental results, providing a powerful tool for structural elucidation. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of how reactants are converted into products. This is particularly valuable for elucidating the mechanism of synthesis for compounds like this compound, which is typically formed through an N-acylation reaction between 2-aminothiophene-3-carbonitrile (B183302) and an activated benzoyl derivative (like benzoyl chloride). dntb.gov.uanih.gov

A mechanistic study using DFT involves mapping the reaction's potential energy surface to identify all intermediates and, crucially, the transition states (TS) . A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency. researchgate.net

For example, a study on the formation of a different benzamide derivative detailed a two-step mechanism:

First Transition State (TS1): The initial approach of the reactants, leading to the formation of an unstable intermediate. This step was identified as the rate-determining step due to its higher energy barrier. researchgate.netresearchgate.net

Second Transition State (TS2): A subsequent rearrangement or elimination step with a lower energy barrier, leading to the final stable product. researchgate.net

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows chemists to understand the feasibility of a proposed mechanism, predict reaction outcomes, and design more efficient synthetic routes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of novel, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. The methodologies employed in such studies are multifaceted, involving descriptor calculation, model development using various statistical techniques, and rigorous validation.

A foundational step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For thiophene carboxamide derivatives, these descriptors are typically categorized as 1D, 2D, or 3D. jetir.org Density Functional Theory (DFT) is a common method for calculating quantum chemical descriptors. nih.gov For instance, in a computational investigation of the closely related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, DFT with the B3LYP exchange and correlation functional and a 6-311++G(d,p) basis set was used to analyze the molecule's properties. nih.gov Such calculations can provide electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and electrostatic potential (ESP) map surfaces. nih.govmdpi.com These electronic parameters are often crucial in modulating biological activity. researchgate.net Other commonly used descriptors in studies of thiophene and benzamide derivatives include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, and polar surface area (PSA). mdpi.com

Topological descriptors: These describe the connectivity of atoms in a molecule, such as electrotopological state indices (e.g., SsNH2E-index) and distance-based indices (e.g., T_T_N_7). jetir.org

Constitutional descriptors: These relate to the basic molecular formula and weight. jetir.org

Once a set of descriptors is calculated for a series of this compound derivatives, a mathematical model is developed to correlate these descriptors with their measured biological activity (often expressed as pIC50 or a similar metric). Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and the most significant descriptors. jetir.org

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It is a common technique used in 3D-QSAR studies. nih.govresearchgate.net

Artificial Neural Networks (ANN): ANNs are non-linear methods that can model more complex relationships between structure and activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also powerful techniques. nih.govnih.gov These methods require the three-dimensional alignment of the molecules in the dataset. nih.gov CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA provides additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov The resulting contour maps can provide a visual guide for designing new derivatives with improved activity. researchgate.netnih.gov

The final and most critical step in QSAR modeling is validation, which ensures the reliability and predictive power of the developed model. researchgate.netnih.govuniroma1.it Validation is typically performed using both internal and external methods:

Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.govuniroma1.it

External Validation: The dataset is split into a training set, used to build the model, and a test set of compounds that were not used in model development. jetir.orguniroma1.it The model's ability to predict the activity of the test set compounds is assessed using the predictive correlation coefficient (R²pred). nih.govnih.gov

The statistical quality of a QSAR model is judged by several parameters, as illustrated in the table below, which shows typical validation metrics from QSAR studies on related benzamide and thiophene derivatives. nih.govnih.govnih.govunair.ac.id

Parameter Description Typical Acceptable Value
n Number of compounds in the dataset-
Coefficient of determination (goodness of fit)> 0.6
q² or CV R² Cross-validated correlation coefficient (internal predictive ability)> 0.5
R²pred Predictive correlation coefficient for the external test set> 0.6
F-test Fisher's test value (statistical significance of the model)High value
RMSE Root Mean Square ErrorLow value
r²test Coefficient of determination for the test set> 0.6

The methodologies for QSAR modeling of this compound derivatives provide a robust framework for understanding how structural modifications influence biological activity, thereby accelerating the discovery of new and more effective therapeutic agents.

Synthesis and Characterization of N 3 Cyanothiophen 2 Yl Benzamide Derivatives and Analogs

Design Principles for N-(3-cyanothiophen-2-yl)benzamide Analogs

The rational design of analogs of this compound is guided by established medicinal chemistry principles. These principles focus on strategic modifications to the molecule to explore and optimize its interactions with biological targets. Key strategies include bioisosteric replacement and the modulation of electronic properties through the introduction of various substituents.

Bioisosteric Replacements in the Thiophene (B33073) and Benzamide (B126) Moieties

Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.gov This approach is particularly valuable for exploring the structure-activity relationship (SAR) of this compound.

Substituent Effects on Electronic Properties and Molecular Conformation

The introduction of various substituents on the thiophene and benzamide rings can profoundly influence the electronic properties and three-dimensional shape of this compound. These modifications are crucial for fine-tuning the molecule's interaction with its biological target.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed on the aromatic rings to modulate the electron density of the molecule. nih.gov For example, attaching an EDG like a methoxy (B1213986) (-OCH3) or methyl (-CH3) group to the benzamide ring would increase the electron density of the aromatic system, potentially affecting its binding affinity. Conversely, an EWG such as a nitro (-NO2) or cyano (-CN) group would decrease the electron density. nih.gov These electronic perturbations can influence the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are critical for drug-receptor binding.

The table below illustrates the impact of different substituents on the electronic properties of a related benzothiazole (B30560) system, providing insight into how similar modifications might affect this compound. nih.gov

CompoundSubstituentHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Comp1 -H-5.59-1.953.64
Comp2 -CH3-5.58-1.883.70
Comp3 -NO2-6.18-3.352.83
Comp4 -CH3 (different position)-5.52-1.923.60

Data adapted from a study on benzothiazole derivatives, illustrating the effect of substituents on frontier molecular orbital energies. nih.gov

Synthetic Strategies for Diverse this compound Derivatives

The synthesis of a diverse library of this compound derivatives relies on a range of versatile and efficient chemical reactions. These strategies enable the targeted modification of different parts of the molecule, including the aromatic rings, the amide linkage, and the cyano group.

Functionalization of the Aromatic Rings (Benzene and Thiophene)

The aromatic rings of this compound are prime targets for functionalization to introduce a variety of substituents. Standard electrophilic aromatic substitution reactions can be employed to introduce groups such as halogens, nitro groups, and alkyl groups onto the benzene (B151609) ring. These functionalized derivatives can then serve as starting materials for further modifications.

For the thiophene ring, regioselective functionalization can be more challenging but is achievable through specific synthetic methods. For instance, lithiation of the thiophene ring followed by quenching with an electrophile can introduce substituents at specific positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are also powerful tools for attaching a wide range of groups to both the thiophene and benzene rings.

Modification of the Amide Linkage

The amide bond is a key structural feature of this compound, and its modification can significantly impact the molecule's properties. The most common method for synthesizing the parent compound and its derivatives is the acylation of 2-aminothiophene-3-carbonitrile (B183302) with a substituted benzoyl chloride. nih.govacs.org This is a robust and widely used method that allows for the introduction of a diverse range of substituents on the benzamide portion of the molecule. researchgate.net

The synthesis of a novel derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was achieved by reacting 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride. nih.govacs.org This highlights the versatility of the N-acylation reaction in creating diverse amide derivatives. nih.gov

The general synthetic scheme for the preparation of this compound derivatives via N-acylation is as follows:

Scheme 1: General synthesis of this compound derivatives.

Alternative strategies for modifying the amide linkage include the synthesis of thioamides, where the carbonyl oxygen is replaced by a sulfur atom. This can be achieved by treating the corresponding amide with a thionating agent like Lawesson's reagent. Such a modification can alter the hydrogen bonding properties and electronic character of the linker.

Transformations of the Cyano Group to Other Functionalities

The cyano group on the thiophene ring is a versatile functional handle that can be transformed into a variety of other groups, further expanding the chemical diversity of the derivatives. researchgate.net The nitrile group is an important precursor that can be converted into various other molecules through reactions such as reduction, hydration, hydrolysis, and cycloaddition. researchgate.net

One of the most common transformations is the hydrolysis of the cyano group to a carboxylic acid or an amide. This can be achieved under acidic or basic conditions. The resulting carboxylic acid can then be further derivatized to form esters or other amides.

The cyano group can also participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

The table below summarizes some of the key transformations of the cyano group and the resulting functionalities.

Reagent(s)Resulting Functional Group
H3O+Carboxylic Acid
H2O2, OH-Amide
LiAlH4 or H2, CatalystPrimary Amine
NaN3Tetrazole

These synthetic strategies provide a powerful toolbox for the creation of a wide array of this compound derivatives, enabling a thorough exploration of the structure-activity relationship and the optimization of this chemical scaffold for various applications.

Advanced Spectroscopic and Structural Characterization of this compound Derivatives

The definitive identification and structural elucidation of novel compounds such as this compound and its derivatives rely on a suite of advanced spectroscopic and analytical techniques. These methods provide a detailed picture of the molecular architecture, from the connectivity of atoms to their spatial arrangement. The primary techniques employed for the characterization of these thiophene-based amides include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the ¹H NMR spectrum, recorded in CDCl₃, reveals distinct signals for each proton. researchgate.net The amide proton (N-H) typically appears as a singlet, with its chemical shift being sensitive to the solvent and concentration. The protons of the two thiophene rings and the benzoyl group would exhibit characteristic signals in the aromatic region of the spectrum. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group show up as a singlet at 4.10 ppm. researchgate.net The protons of the thiophene rings (H1, H2, and H3) are observed between 6.89 and 7.33 ppm. researchgate.net

¹³C NMR Spectroscopy: This method probes the carbon backbone of the molecule. The spectrum of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide shows 11 distinct carbon signals, confirming the molecular formula. researchgate.net The carbonyl carbon (C=O) of the amide group is typically found significantly downfield, at approximately 167.16 ppm. researchgate.net The carbon atom of the cyano group (C≡N) also has a characteristic chemical shift. The eight aromatic carbons of the two thiophene rings are observed in the typical range for sp²-hybridized carbons. researchgate.net The methylene carbon signal appears at around 39.11 ppm. researchgate.net

Interactive Data Table: NMR Data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide researchgate.net

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
4.10 (s, 2H)-CH₂-167.16C=O (Amide)
6.89 (d)Thiophene H134.0Aromatic C
6.98 (d)Thiophene H39.11-CH₂-
7.33 (d)Thiophene H28.02-93.04Other Thiophene Carbons

Note: The table presents selected, significant peaks as described in the literature. 's' denotes singlet, 'd' denotes doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds. In the analysis of this compound derivatives, the IR spectrum provides clear evidence for key functional groups.

For the related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the experimental IR spectrum shows several characteristic absorption bands. nih.gov

N-H Stretching: A band around 3262 cm⁻¹ indicates the presence of the N-H bond in the amide linkage. nih.gov

C≡N Stretching: A sharp and strong absorption band appearing at 2222 cm⁻¹ is characteristic of the nitrile (cyano) group. nih.gov

C=O Stretching (Amide I): The carbonyl group of the amide shows a strong absorption at 1688 cm⁻¹. This is a hallmark of the amide functional group. nih.gov

N-H Bending and C-N Stretching (Amide II): A band observed around 1433 cm⁻¹ corresponds to a combination of N-H bending and C-N stretching vibrations. nih.gov

These specific frequencies confirm the successful synthesis of the amide structure containing a cyano-substituted thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation patterns, can offer further structural information. For this compound and its derivatives, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecular ion peak [M]⁺ would correspond to the molecular weight of the specific derivative. For instance, the mass spectrum of N-phenylbenzamide shows a prominent molecular ion peak at m/z 197, corresponding to its molecular weight, and a base peak at m/z 105, which corresponds to the benzoyl cation [C₆H₅CO]⁺, a characteristic fragment. nist.gov A similar fragmentation pattern would be expected for this compound.

Single-Crystal X-ray Crystallography

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous, three-dimensional model of the molecule's structure in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

The crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has been determined. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov A key finding is that the molecule is not planar; the dihedral angle between the two thiophene rings is 74.27(10)°. researchgate.netnih.gov The crystal structure is stabilized by intermolecular hydrogen bonds, specifically N-H···N and C-H···N interactions, which link the molecules into a stable, packed arrangement. researchgate.netnih.gov

Interactive Data Table: Crystallographic Data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Z 4
a (Å) 11.142(5)
b (Å) 9.702(5)
c (Å) 11.222(5)
β (°) 91.142(5)
Volume (ų) 1212.1(9)
Dihedral Angle (thiophene-thiophene) 74.27(10)°

Research into Biological Interactions and Target Identification Mechanisms of N 3 Cyanothiophen 2 Yl Benzamide

Molecular Docking and Ligand-Protein Interaction Modeling Studies

Molecular docking and computational modeling are pivotal in understanding how N-(3-cyanothiophen-2-yl)benzamide and its analogs interact with protein targets at a molecular level. These studies provide insights into the binding modes and energetics that drive these interactions, guiding further structural optimization.

Research on a series of N-(thiophen-2-yl) benzamide (B126) derivatives has utilized structure-based virtual screening to identify them as potent inhibitors of the BRAF V600E kinase, a protein implicated in several human cancers. nih.govnih.gov The screening process often involves a hierarchical approach, starting with a large compound library and progressively narrowing the candidates using docking programs like GLIDE. nih.gov

Docking simulations for these benzamide derivatives into the active site of BRAF V600E have predicted key molecular interactions. For instance, modeling suggests that hydrophobic interactions can occur between substituents on the benzamide's phenyl ring and a hydrophobic pocket within the kinase, formed by residues such as Cysteine 532, Serine 535, and Phenylalanine 583. nih.gov Additionally, π-π stacking interactions are often predicted between the compound's aromatic rings and the phenyl ring of Phenylalanine 583. nih.gov These in silico studies are crucial for rationalizing structure-activity relationships (SAR) and for designing new derivatives with improved potency. For example, while introducing groups capable of forming hydrogen bonds was explored, docking results indicated that the phenyl group might be directed towards the solvent, explaining the lack of significant potency improvement in some cases. nih.gov

The binding free energies of related ligands have also been calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to enhance the accuracy of docking outcomes by accounting for ligand flexibility and solvation. mdpi.com

Enzymatic Inhibition/Activation Research Using this compound as a Chemical Probe

The N-(thiophen-2-yl)benzamide scaffold has been identified as a promising starting point for the development of enzyme inhibitors. Research has focused particularly on its inhibitory activity against the BRAF V600E mutant kinase. nih.govnih.gov

To evaluate the inhibitory potential of these compounds, researchers employ enzymatic assays. A common method is the ELISA-based MEK phosphorylation assay. nih.gov Since BRAF's function is to phosphorylate MEK in the MAPK signaling cascade, measuring the level of phosphorylated MEK in the presence of an inhibitor provides a direct readout of the inhibitor's efficacy. nih.govbpsbioscience.com The half-maximal inhibitory concentration (IC₅₀) is determined from these assays, quantifying the concentration of the compound required to reduce the enzyme's activity by 50%. Structure-activity relationship studies have revealed that substitutions on the benzamide ring significantly influence the inhibitory activity against BRAF V600E. nih.gov

Below is a data table summarizing the enzymatic inhibitory activity of selected N-(thiophen-2-yl) benzamide derivatives against BRAF V600E.

Compound IDSubstitution on Phenyl RingBRAF V600E IC₅₀ (μM)
a1None2.01
b402,4-dichloro0.77
b472,4-dimethyl0.98

Data sourced from a study on N-(thiophen-2-yl) benzamide derivatives. nih.gov

Receptor Binding Studies and Affinities (focus on methodologies for measuring binding)

Determining the binding affinity between a compound like this compound and its protein target is essential for understanding its potency and mechanism. Microscale Thermophoresis (MST) is a powerful, immobilization-free technology used for the quantitative analysis of molecular interactions in solution. wikipedia.orgnanotempertech.comyoutube.com

Methodology of Microscale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.orgyoutube.com This movement is sensitive to changes in the molecule's size, charge, and hydration shell. youtube.com When a ligand binds to a fluorescently labeled target protein, these properties are altered, leading to a change in the thermophoretic movement, which can be precisely quantified. nih.gov

The MST experiment proceeds as follows:

Labeling: The target protein is fluorescently labeled. This can be achieved using a reactive dye that attaches to the protein or by using a fluorescent fusion protein (e.g., GFP). youtube.com In some cases, the intrinsic tryptophan fluorescence of the protein can be used, rendering the measurement label-free. youtube.com

Sample Preparation: A dilution series of the non-fluorescent ligand (e.g., this compound) is prepared and mixed with a constant concentration of the labeled target protein. nanotempertech.com

Measurement: The samples are loaded into thin glass capillaries, and an infrared laser creates a precise microscopic temperature gradient within the capillary. nih.gov The fluorescence inside the capillary is monitored to track the movement of the labeled protein.

Data Analysis: The change in fluorescence, caused by both thermophoresis and Temperature-Related Intensity Change (TRIC), is plotted against the ligand concentration. wikipedia.org This generates a binding curve from which the equilibrium dissociation constant (K_d) can be calculated using the law of mass action. nanotempertech.com The K_d value represents the concentration of ligand at which 50% of the target protein is bound, providing a measure of binding affinity.

MST is advantageous because it requires very low sample consumption, has a high tolerance for different buffers and complex biological liquids, and does not require the immobilization of molecules on a surface, which can sometimes interfere with the interaction. youtube.comnih.gov

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., signaling pathways, not viability/toxicity)

Cell-based assays are critical for confirming that the enzymatic inhibition observed in biochemical assays translates into a functional effect within a cellular context. For inhibitors of BRAF V600E, such as the N-(thiophen-2-yl)benzamide derivatives, these assays focus on elucidating their impact on the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov

The BRAF V600E mutation leads to the constitutive activation of this pathway, which promotes cell proliferation. nih.gov A key event in this cascade is the phosphorylation of ERK, a downstream kinase. Therefore, a primary method for mechanistic elucidation is to measure the levels of phosphorylated ERK (p-ERK) in cancer cell lines harboring the BRAF V600E mutation. nih.gov

Western Blotting for p-ERK: This technique is widely used to assess the activation state of the MAPK pathway.

Cell Treatment: BRAF V600E mutant melanoma cell lines are treated with various concentrations of the inhibitor compound.

Protein Extraction: After a set incubation period, the cells are lysed, and the total protein is extracted.

Analysis: The protein lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with specific antibodies that recognize p-ERK. A decrease in the p-ERK signal in treated cells compared to untreated controls indicates that the compound is successfully inhibiting the BRAF kinase and blocking the downstream signaling pathway. nih.gov Studies have shown that potent BRAF V600E inhibitors effectively suppress ERK phosphorylation in these cell lines. marshall.edu

Investigation of this compound as a Chemical Probe for Biological Target Identification

A bioactive molecule like this compound can be developed into a chemical probe to identify its biological targets within a complex proteome. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for this purpose. wikipedia.orgnih.gov ABPP utilizes active-site-directed chemical probes to covalently label and identify entire families of related enzymes based on their functional state. nih.gov

Designing a Chemical Probe: To be used as a probe, the this compound scaffold would be modified to include two key elements: nih.gov

A Reactive Group (Warhead): A specially designed electrophile that can form a covalent bond with a nucleophilic residue (e.g., serine, cysteine, lysine) in the active site of its target protein. wikipedia.org This ensures that the probe only labels active enzymes.

A Reporter Tag: This tag allows for the detection and enrichment of the probe-labeled proteins. Common tags include biotin (B1667282) for affinity purification (e.g., using streptavidin beads) or a fluorophore (like rhodamine) for visualization via in-gel fluorescence scanning. wikipedia.org Click chemistry handles, such as alkynes or azides, are also frequently used as they allow for the attachment of a reporter tag in a secondary step. wikipedia.org

Target Identification Workflow (ABPP-MudPIT):

Labeling: The chemical probe is incubated with a complex proteome, such as a cell lysate or even in living cells. nih.gov

Enrichment/Detection: If a biotin tag is used, the probe-labeled proteins are captured.

Identification: The captured proteins are digested (typically with trypsin), and the resulting peptides are identified using tandem mass spectrometry (MS/MS) in a technique known as Multidimensional Protein Identification Technology (MudPIT). nih.gov

This approach can identify the specific protein targets of the benzamide scaffold and can also be used in a competitive format to assess the selectivity of non-covalent inhibitors. acs.org By developing this compound into an activity-based or affinity-based probe, researchers could uncover its full range of biological targets and off-targets, providing crucial information for its development. nih.gov

Mechanistic Insights into Interaction with Biomolecules (e.g., DNA bases, without clinical implications)

Beyond protein interactions, computational studies have been conducted to explore the potential interactions of related thiophene-amide structures with other crucial biomolecules like DNA bases. Research on the closely related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has employed Density Functional Theory (DFT) to model these interactions. nih.gov

These computational analyses use methods like the Electrophilicity-Based Charge Transfer (ECT) and the amount of charge transfer (ΔN) to examine the non-covalent interactions between the compound and individual DNA bases (Guanine, Adenine, Cytosine, and Thymine). nih.gov The calculations provide insight into the electronic properties of the molecule and its propensity to act as an electron acceptor or donor in interactions with the DNA bases. Such studies help to understand the fundamental chemical behavior and potential binding modes at a sub-molecular level, independent of any physiological or clinical outcome. nih.gov

The table below presents the calculated values for the interaction energy (E_int) and charge transfer (ΔN) between N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and DNA bases.

DNA BaseInteraction Energy (E_int) (kcal/mol)Charge Transfer (ΔN)
Guanine-16.790.148
Adenine-12.890.106
Cytosine-12.830.125
Thymine-10.980.101

Data reflects computational analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide with DNA bases. nih.gov These results suggest a potential for non-covalent interactions, with the strongest interaction predicted for guanine.

Emerging Applications and Future Research Directions for N 3 Cyanothiophen 2 Yl Benzamide

Role of N-(3-cyanothiophen-2-yl)benzamide in Materials Science Research

The this compound structure serves as a valuable synthetic building block in materials science, primarily leveraged for the creation of more complex molecules with tailored properties. The inherent reactivity of its functional groups—the cyano, amide, and thiophene (B33073) ring—offers multiple points for chemical modification, making it an ideal starting material for a diverse range of compounds.

As a Synthetic Building Block:

The foundational role of the N-(3-cyanothiophen-2-yl) moiety is evident in the synthesis of various heterocyclic compounds. For instance, the precursor, 2-aminothiophene-3-carbonitrile (B183302), is reacted with activated carboxylic acids to form N-acylated products. A notable example is the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, created by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. nih.gov This reaction highlights the utility of the N-(3-cyanothiophen-2-yl) core as a platform for introducing diverse functionalities.

The versatility of this scaffold is further demonstrated in the synthesis of polyfunctionally substituted heterocyclic compounds. Starting from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a derivative of the core structure, researchers have been able to construct a variety of complex molecules incorporating thiophene, thiazole, pyrazole, pyridine (B92270), pyrimidine (B1678525), and coumarin (B35378) rings. researchgate.net These synthetic pathways underscore the potential of this compound as a precursor to novel materials with diverse chemical and physical properties.

As a Potential Monomer:

While direct evidence of this compound being used as a monomer in polymerization is still emerging, the broader class of thiophene-based molecules is extensively used in the development of conducting polymers and other functional materials. researchgate.net The thiophene ring in this compound could, in principle, be polymerized through oxidative coupling or other methods to create novel polymers. The benzamide (B126) and cyano groups would then serve as pendant functionalities, influencing the polymer's solubility, processability, and electronic properties. For example, fully biobased copolyesters incorporating thiophenedicarboxylate units have been synthesized, demonstrating the viability of thiophene derivatives in polymer chemistry. mdpi.com

Integration of this compound in Supramolecular Assembly Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers significant opportunities for the application of this compound. The molecule's structure is rich in sites for hydrogen bonding, π-π stacking, and other non-covalent interactions, making it an excellent candidate for the design of self-assembling systems.

Detailed structural studies of a closely related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, have provided valuable insights into the types of supramolecular interactions that can be expected. nih.gov X-ray crystallography of this derivative revealed that its crystal packing is stabilized by C–H···N and N–H···N hydrogen bonds. nih.gov Furthermore, Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, showed that H···H, C···H, S···H, N···H, and O···H contacts are the most significant contributors to the crystal packing. nih.gov

These findings suggest that this compound itself would likely form well-ordered supramolecular structures governed by a combination of hydrogen bonding involving the amide and cyano groups, and π-π stacking interactions facilitated by the thiophene and benzene (B151609) rings. The ability to form such ordered assemblies is a key prerequisite for the development of functional materials with applications in areas such as organic electronics and sensing. researchgate.netscispace.com

Future Prospects in Catalysis and Methodological Development Using this compound Scaffolds

The this compound scaffold holds promise for future applications in catalysis and the development of new synthetic methodologies. While direct catalytic applications of the parent compound have not yet been reported, the structural motifs it contains are known to be relevant in catalytic processes.

Potential in Catalysis:

The amide linkage and the nitrogen and sulfur atoms in the thiophene ring could potentially act as coordinating sites for metal catalysts. The development of catalysts based on thiophene-amide ligands is an active area of research. rsc.org Future work could explore the synthesis of metal complexes of this compound and its derivatives and evaluate their catalytic activity in various organic transformations.

Methodological Development:

Recent advances in C–H activation and functionalization offer exciting possibilities for the this compound scaffold. acs.orgacs.org The thiophene and benzene rings contain multiple C-H bonds that could be selectively functionalized to introduce new chemical groups and create libraries of novel compounds. Amide groups are known to act as directing groups in such reactions, which could allow for precise control over the site of functionalization. acs.org Developing new synthetic methods to modify the this compound core would significantly expand its utility as a building block for functional molecules.

Identification of Knowledge Gaps and Prioritized Research Areas in this compound Chemistry

Despite its potential, research on this compound is still in its early stages, and several knowledge gaps need to be addressed to fully harness its capabilities.

Key Knowledge Gaps:

Physicochemical Properties: There is a lack of comprehensive data on the fundamental physicochemical properties of this compound, such as its solubility, thermal stability, and electronic properties.

Polymerization Potential: The ability of this compound to act as a monomer has not been systematically investigated.

Supramolecular Behavior: While studies on derivatives provide some clues, a detailed understanding of the self-assembly behavior of the parent compound is missing.

Catalytic Activity: The potential of this compound and its metal complexes as catalysts remains unexplored.

Prioritized Research Areas:

Fundamental Characterization: A thorough investigation of the physicochemical properties of this compound is a critical first step.

Polymer Synthesis and Characterization: Research should be directed towards exploring the polymerization of this compound and characterizing the resulting polymers.

Supramolecular Studies: Detailed studies on the self-assembly of this compound in solution and the solid state are needed to understand and control its supramolecular architecture.

Exploration of Catalytic Applications: The synthesis of metal complexes of this compound and the evaluation of their catalytic potential should be a priority.

Development of Synthetic Methodologies: The development of new methods for the selective functionalization of the this compound scaffold will be crucial for accessing a wider range of derivatives with tailored properties.

Potential for Advanced Functional Materials Derived from this compound (focus on research potential, not properties)

The research potential for developing advanced functional materials from this compound is significant, stemming from its unique molecular architecture. The combination of a π-conjugated thiophene ring, a hydrogen-bonding amide linkage, and a reactive cyano group provides a rich platform for the design of materials with novel electronic, optical, and mechanical properties.

Future research could focus on leveraging these features to create:

Organic Semiconductors: By modifying the thiophene and benzamide rings with electron-donating or -withdrawing groups, it may be possible to tune the HOMO and LUMO energy levels of the molecule, a key parameter for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The study of helical thienothiophene derivatives in OFETs showcases the potential of thiophene-based materials in this area. rsc.org

Luminescent Materials: The rigid and planar nature of the this compound scaffold could lead to the development of materials with interesting photoluminescent properties. Functionalization of the core structure could be used to tune the emission color and quantum yield for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Porous Materials: The directional nature of the hydrogen bonding and π-π stacking interactions could be exploited to create porous supramolecular frameworks or covalent organic frameworks (COFs). Such materials could have applications in gas storage, separation, and catalysis.

Smart Materials: The amide linkage and cyano group are sensitive to changes in their chemical environment, such as pH or the presence of specific ions. This opens up the possibility of designing "smart" materials that respond to external stimuli, with potential applications in drug delivery and diagnostics.

Conclusion

Summary of Key Academic Contributions Pertaining to N-(3-cyanothiophen-2-yl)benzamide Research

Research into this compound and its analogs has yielded significant contributions to the field of medicinal chemistry and materials science. The core structure, featuring a 2-aminothiophene-3-carbonitrile (B183302) moiety linked to a benzoyl group, has been identified as a privileged scaffold. researchgate.net This is due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.

Key academic contributions have centered on the synthesis of novel derivatives and the evaluation of their biological potential. For instance, the N-acylation of 2-aminothiophene-3-carbonitrile with various activated carboxylic acids has been a common and effective strategy to produce a library of these compounds. nih.govacs.org A notable example is the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which was characterized by comprehensive spectroscopic and crystallographic methods. nih.govacs.org

Furthermore, studies have delved into the structure-activity relationships (SAR) of this class of compounds. Research on N-(thiophen-2-yl) benzamide (B126) derivatives has identified potent inhibitors of the BRAF V600E kinase, a significant target in melanoma treatment. nih.gov Although not the exact title compound, this research highlights the potential of the broader N-(thiophen-2-yl)benzamide scaffold in developing targeted cancer therapies. The systematic modification of the benzoyl and thiophene (B33073) rings has been crucial in optimizing the inhibitory activity of these molecules. nih.gov

Broader Impact of this compound Research on Chemical Sciences and Methodological Advancement

The investigation of this compound and its related structures has had a wider impact on the chemical sciences, particularly in the development of synthetic methodologies and analytical techniques. The synthesis of these molecules often involves the Gewald reaction to form the initial 2-aminothiophene-3-carbonitrile, a versatile and widely used method in heterocyclic chemistry. researchgate.net The subsequent acylation reactions have also provided a platform for exploring various coupling reagents and reaction conditions. nih.govacs.org

From a methodological standpoint, the characterization of these compounds has necessitated the use of advanced analytical techniques. Single-crystal X-ray diffraction has been instrumental in elucidating the precise molecular geometry, including bond angles, bond lengths, and intermolecular interactions that govern the crystal packing. nih.gov Spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR, have been fundamental in confirming the chemical structures of newly synthesized derivatives. nih.govacs.org

Moreover, computational chemistry, particularly Density Functional Theory (DFT), has been employed to understand the electronic structure, reactivity, and potential interactions of these molecules with biological targets. nih.gov The use of Hirshfeld surface analysis has provided valuable insights into the nature and contribution of various intermolecular forces within the crystal lattice. nih.gov These integrated experimental and computational approaches represent a significant advancement in the rational design of new materials and therapeutic agents.

Outlook for Advanced Investigations into this compound Systems

The future of research on this compound systems is promising, with several avenues for advanced investigation. A primary focus will likely be the continued exploration of their therapeutic potential. Given that related benzamide and thiophene-containing compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, a systematic screening of this compound derivatives against a broader array of biological targets is warranted. nih.govontosight.ai The identification of N-(thiophen-2-yl) benzamide derivatives as BRAF V600E kinase inhibitors suggests that the this compound scaffold could also be a fruitful starting point for developing novel kinase inhibitors. nih.govsigmaaldrich.com

Further synthetic modifications of the core structure are expected to yield compounds with enhanced potency and selectivity. This could involve the introduction of various substituents on both the benzoyl and thiophene rings to probe the SAR more deeply. The development of more efficient and environmentally friendly synthetic routes will also be an important research direction.

In the realm of materials science, the unique electronic and structural features of these compounds could be exploited. The presence of aromatic rings and heteroatoms makes them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Investigations into their photophysical properties and self-assembly behavior could uncover novel applications in this area.

Finally, advanced computational studies, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, will be crucial in providing a more dynamic and detailed understanding of the interactions between these molecules and their biological targets. This will facilitate the rational design of next-generation compounds with improved pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for N-(3-cyanothiophen-2-yl)benzamide, and how can reaction conditions be optimized?

A common method involves coupling a thiophene derivative (e.g., 3-cyanothiophen-2-amine) with benzoyl chloride or its activated ester. For example, amide bond formation via Schotten-Baumann conditions (aqueous NaOH, dichloromethane) can yield the target compound. Optimization includes controlling stoichiometry (1:1.2 amine:acyl chloride), temperature (0–5°C to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane) . For analogs, transition metal-catalyzed cross-coupling of thioesters may also apply, requiring Pd catalysts and aerobic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry and purity. Key signals include aromatic protons (δ 7.2–8.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and nitrile carbon (δ ~115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 255.06).
  • X-ray Crystallography : Resolves bond angles and torsional strain in the thiophene-benzamide scaffold. SHELXL refinement is recommended for small-molecule structures .

Q. How can solubility and stability issues be addressed during in vitro assays?

Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in assay buffers. For stability, avoid prolonged exposure to light/heat. Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage .

Advanced Research Questions

Q. What computational strategies predict the electronic and pharmacological properties of this compound?

Apply ab initio methods (DFT, B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. QSPR models trained on datasets (e.g., CC-DPS) correlate logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinase domains) .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity in related benzamide derivatives?

  • Electron-withdrawing groups (e.g., -CN on thiophene) enhance electrophilicity, improving enzyme inhibition (e.g., acetyl-CoA carboxylase).
  • Bulkier substituents (e.g., trifluoromethyl) increase steric hindrance, reducing membrane permeability but enhancing target specificity. SAR studies on analogs show N-alkylation improves metabolic stability .

Q. What experimental and computational approaches resolve contradictions in crystallographic data for benzamide derivatives?

  • Multi-software validation : Compare SHELXL (for small molecules) with Phenix (for macromolecules) to refine twinned or low-resolution data .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O/N bonds) to explain packing anomalies .

Q. How can metabolic pathways and degradation products of this compound be elucidated?

  • In vitro microsomal assays : Incubate with liver S9 fractions (human/rat) and analyze metabolites via LC-HRMS.
  • Isotopic labeling : Use 13C/15N-labeled analogs to track nitrile group hydrolysis or thiophene ring oxidation .

Methodological Notes

  • Data reproducibility : Document crystal structure parameters (space group, R-factor) and NMR acquisition settings (solvent, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.